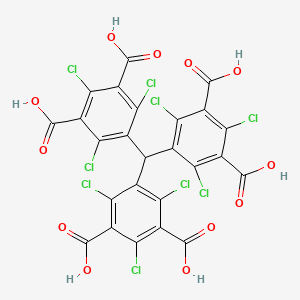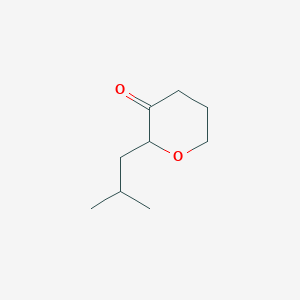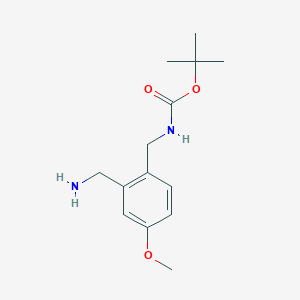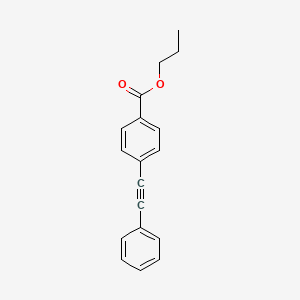
L-Tyrosyl-L-glutaminyl-L-glutaminyl-L-aspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tyrosyl-L-glutaminyl-L-glutaminyl-L-aspartic acid is a peptide compound composed of four amino acids: tyrosine, glutamine, and aspartic acid. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. Each amino acid in this peptide contributes unique properties that can be harnessed for specific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-glutaminyl-L-glutaminyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The carboxyl group of the first amino acid (tyrosine) is attached to the resin.
Deprotection: The protecting group on the amino group of the attached amino acid is removed.
Coupling: The next amino acid (glutamine) is activated and coupled to the deprotected amino group of the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the remaining amino acids (glutamine and aspartic acid).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
L-Tyrosyl-L-glutaminyl-L-glutaminyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can affect the peptide bonds or side chains of the amino acids.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride can be employed.
Substitution: Various reagents, including acylating or alkylating agents, can be used to introduce new functional groups.
Major Products Formed
Oxidation: Dityrosine, oxidized glutamine derivatives.
Reduction: Reduced peptide bonds, modified side chains.
Substitution: Peptides with altered functional groups.
Aplicaciones Científicas De Investigación
L-Tyrosyl-L-glutaminyl-L-glutaminyl-L-aspartic acid has several scientific research applications:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery systems and as a bioactive peptide with anti-inflammatory or antimicrobial properties.
Industry: Utilized in the food industry to enhance flavors and improve the functional properties of proteins.
Mecanismo De Acción
The mechanism of action of L-Tyrosyl-L-glutaminyl-L-glutaminyl-L-aspartic acid depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The peptide can also influence cellular pathways by binding to molecular targets, such as proteins or nucleic acids, thereby affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-glutamine: Another dipeptide with applications in nutrition and medicine.
L-Glutaminyl-L-glutaminyl-L-aspartic acid: A similar peptide lacking the tyrosine residue.
L-Tyrosyl-L-glutaminyl-L-aspartic acid: A shorter peptide missing one glutamine residue.
Uniqueness
L-Tyrosyl-L-glutaminyl-L-glutaminyl-L-aspartic acid is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. The presence of tyrosine adds potential for oxidative modifications, while the glutamine residues contribute to the peptide’s stability and solubility. The aspartic acid residue introduces a negative charge, influencing the peptide’s interactions with other molecules.
Propiedades
Número CAS |
667898-46-6 |
|---|---|
Fórmula molecular |
C23H32N6O10 |
Peso molecular |
552.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C23H32N6O10/c24-13(9-11-1-3-12(30)4-2-11)20(35)27-14(5-7-17(25)31)21(36)28-15(6-8-18(26)32)22(37)29-16(23(38)39)10-19(33)34/h1-4,13-16,30H,5-10,24H2,(H2,25,31)(H2,26,32)(H,27,35)(H,28,36)(H,29,37)(H,33,34)(H,38,39)/t13-,14-,15-,16-/m0/s1 |
Clave InChI |
KMAVMPUUHVKUEN-VGWMRTNUSA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)O |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-[(2-Amino-4,5-dimethoxyphenyl)methyl]alaninamide](/img/structure/B12543336.png)
![3,5-Dinitrobenzoic acid--1-azabicyclo[2.2.2]octane (2/1)](/img/structure/B12543341.png)




![1-(3-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12543368.png)

![2-Thiophenecarboximidamide, N-[2-[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]-6-benzothiazolyl]-](/img/structure/B12543379.png)
![N~3~-[3-(4-Amino-3-methylphenyl)propyl]-beta-alaninamide](/img/structure/B12543382.png)
![Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12543384.png)
![2-[(4-Formylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B12543385.png)


